molecular formula K2O3Si B075211 Potassium orthosilicate CAS No. 1312-76-1

Potassium orthosilicate

Cat. No. B075211
Key on ui cas rn: 1312-76-1
M. Wt: 248.48 g/mol
InChI Key: RLQWHDODQVOVKU-UHFFFAOYSA-N
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Patent
US08167684B2

Procedure details

Colloidal silica particles commonly used as polishing particles are made by a wet chemical method, which includes the steps of: preparing a dilute solution of a water glass (e.g., sodium water glass and potassium water glass, which are primarily composed of sodium silicate and potassium silicate, respectively) solution; passing the water glass solution through a cationic exchange resin to remove metallic ions, such as Na+ and K+, from the water glass solution to form an aqueous active silicic acid solution; adding a basic agent to the silicic acid solution for alkalization at appropriate temperature and pH value to conduct polycondensation of active silicic acid to form particles of colloidal silica; and ultra-filtering the particles of colloidal silica to obtain a silica sol. In consideration of safety, operating convenience, and production costs, the alkalization is usually conducted using sodium hydroxide or sodium water glass.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O-:1][Si:2]([O-:4])=[O:3].[Na+:5].[Na+].[O-:7][Si:8]([O-:11])([O-:10])[O-:9].[K+].[K+].[K+].[K+].[Si]([O-])([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+]>>[O-:3][Si:2]([O-:4])=[O:1].[Na+:5].[Na+:5].[Si:8]([OH:11])([OH:10])([OH:9])[OH:7] |f:0.1.2,3.4.5.6.7,8.9.10.11.12,13.14.15|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-][Si](=O)[O-].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-][Si](=O)[O-].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-][Si]([O-])([O-])[O-].[K+].[K+].[K+].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Si]([O-])([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Si]([O-])([O-])([O-])[O-].[K+].[K+].[K+].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-][Si](=O)[O-].[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to remove metallic ions

Outcomes

Product
Name
Type
product
Smiles
[O-][Si](=O)[O-].[Na+].[Na+]
Name
Type
product
Smiles
[Si](O)(O)(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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